(2-Chloroethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to (2-Chloroethoxy)benzene involves palladium-catalyzed reactions and other chemical synthesis techniques. A notable method includes the use of palladium-catalyzed double cross-coupling reactions for the preparation of dimethoxy derivatives of benzene compounds, showcasing the versatility and efficiency of modern synthetic approaches in creating complex molecules with precise chemical structures (Shimizu et al., 2011).
Molecular Structure Analysis
The molecular structure of benzene derivatives, including those similar to (2-Chloroethoxy)benzene, often features significant planarity and symmetrical arrangements. For instance, the determination of benzene's molecular structure through electron diffraction studies revealed its highly symmetrical, planar configuration, which is a critical factor in understanding the reactivity and properties of its derivatives (Tamagawa et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving (2-Chloroethoxy)benzene and its analogs often lead to the formation of complex molecules with unique properties. For example, the Friedel-Crafts alkylation reaction, a key method in the synthesis of aromatic compounds, demonstrates the reactivity of benzene derivatives under specific conditions, leading to products with varied substitution patterns and functionalities (Segi et al., 1982).
Physical Properties Analysis
The physical properties of benzene derivatives are influenced by their molecular structure and substitution patterns. The planarity and symmetrical nature of these molecules contribute to their stability and reactivity, which are essential for their applications in chemical synthesis and material science.
Chemical Properties Analysis
The chemical properties of (2-Chloroethoxy)benzene derivatives, such as their electrochemical behavior and photophysical characteristics, have been explored to understand their potential applications. Studies on chlorinated benzenes have shown that molecular orbital calculations can predict their reactivity and interaction with other chemical species, highlighting the importance of theoretical studies in complementing experimental findings (Beland et al., 1977).
Scientific Research Applications
Schenker & Druey (1963) discovered that 2-(2′-chloroethoxy)-acetophenone reacts with primary aliphatic amines to produce 4-alkyl-5-methylene-2.3.4.5-tetrahydro-1.4-benzoxazepines, which can be hydrogenated to 5-methyl derivatives. This finding has implications for the synthesis of complex organic compounds (Schenker & Druey, 1963).
Chenna, Maruenda, and Singer (1999) synthesized para-benzoquinone and 1,3-bis(2-chloroethyl)nitrosourea adducts on a large scale for potential incorporation into oligonucleotides. This approach may aid in biochemical and genetic investigations (Chenna, Maruenda, & Singer, 1999).
Traeger et al. (2012) developed a solvent extraction system using 1,2-bis(2-methoxyethylthio)benzene for the selective separation of palladium(II) from secondary raw materials like spent automotive catalysts, achieving over 98% recovery (Traeger et al., 2012).
Segi et al. (1982) explored the stereochemistry of the Friedel-Crafts reaction of benzene with 2-methyloxetane, leading to the formation of 3-phenyl-1-butanol and 3-chloro-1-butanol as by-products. This study provides insights into reaction mechanisms and stereochemical outcomes (Segi et al., 1982).
Jonsson & Berg (1980) developed a method for determining benzene and trace concentrations of 1,2-dibromoethane and 1,2-dichloroethane in ambient air. This method involves porous polymer traps and gas chromatography-mass spectrometry, highlighting its application in environmental monitoring (Jonsson & Berg, 1980).
Safety And Hazards
(2-Chloroethoxy)benzene is classified as having acute toxicity (Category 4, Oral) and can cause eye irritation (Category 2) .
Relevant Papers One relevant paper discusses the reaction pathway involved in the synthesis of dibenzo-18-crown-6 from catechol and bis (2-chloroethyl) ether . This highlights the utility of (2-Chloroethoxy)benzene and related compounds in complex organic syntheses.
properties
IUPAC Name |
2-chloroethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYNUJARXBNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060761 | |
Record name | (2-Chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethoxy)benzene | |
CAS RN |
622-86-6 | |
Record name | (2-Chloroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloroethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloroethoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1073 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (2-chloroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-Chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-chlorophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (2-Chloroethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V283WU3KN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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